N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of dimethylphenyl and methylphenylsulfonyl groups attached to a glycinamide backbone
Mechanism of Action
Target of Action
CBKinase1_000696, also known as BRD-K65874112-001-01-8, CBKinase1_013096, or N1-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, primarily targets the Casein Kinase 1 (CK1) isoforms . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity. This inhibition disrupts the phosphorylation of the key regulatory molecules, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways include cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary, but they generally lead to alterations in cell function and potentially cell death.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cell type and the state of the cell. Generally, inhibition of CK1 isoforms can lead to disruptions in cell cycle progression, changes in gene expression due to altered transcription and translation, changes in cell shape and movement due to cytoskeleton alterations, and changes in cell signaling due to disrupted receptor signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves the reaction of 3,4-dimethylaniline with methyl chloroformate to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide
Uniqueness
N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both methyl and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-5-9-17(10-6-13)24(22,23)20(4)12-18(21)19-16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJSVQLPZMUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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